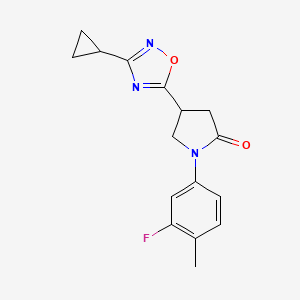

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one

Description

This compound features a pyrrolidin-2-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazole group at the 4-position and a 3-fluoro-4-methylphenyl group at the 1-position.

Properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c1-9-2-5-12(7-13(9)17)20-8-11(6-14(20)21)16-18-15(19-22-16)10-3-4-10/h2,5,7,10-11H,3-4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFVGYMNWTYQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. The resulting oxadiazole ring is then further functionalized to introduce the pyrrolidin-2-one and phenyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reagent concentrations to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways. In biology, it has been studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug design.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1170394-75-8)

- Key Difference : Replaces the 3-fluoro-4-methylphenyl group with a 3-chloro-4-fluorophenyl moiety.

b) 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Heterocyclic Core Modifications

a) 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

- Key Difference : Replaces the oxadiazole with a triazole-thione group.

- The triazole ring’s distinct electronic profile may alter reactivity or stability compared to oxadiazole .

b) 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride

- Key Difference : Substitutes the aromatic ring with an azetidine (3-membered nitrogen ring) and is formulated as a hydrochloride salt.

- Impact : The azetidine’s rigidity and smaller size may restrict conformational flexibility, while the hydrochloride salt enhances aqueous solubility. Molecular weight: 284.74 g/mol .

Extended Side Chains and Functional Groups

a) 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one (CAS 1171389-19-7)

- Key Difference : Incorporates a benzyl group (2-methylphenyl)methyl instead of direct phenyl attachment.

- Molecular weight: 297.35 g/mol, higher than the parent compound .

b) Compounds with Isopropyl-Substituted Oxadiazole (e.g., EP 1 808 168 B1 Derivatives)

- Key Difference : Features a 3-isopropyl-1,2,4-oxadiazole group instead of cyclopropyl.

- Impact : Isopropyl’s bulkiness and higher lipophilicity may enhance membrane permeability but reduce solubility. These derivatives are often linked to piperidine or pyrimidine groups, suggesting applications in kinase inhibition or antiparasitic research .

a) N-(1-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine

- Key Difference: Attaches the oxadiazole-pyrrolidinone system to a phenethyl-piperidinyl-benzimidazole scaffold.

- Impact: The extended structure is being explored for antimalarial activity, highlighting the versatility of the oxadiazole-pyrrolidinone core in drug repositioning .

Biological Activity

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a pyrrolidinone core substituted with a cyclopropyl oxadiazole and a fluoromethylphenyl group. This unique arrangement may contribute to its selective biological activity.

Biological Activity Overview

Several studies have explored the biological activity of oxadiazole derivatives, including those similar to the compound . Key findings suggest that these compounds exhibit a range of pharmacological effects, including:

- Muscarinic Receptor Modulation : The cyclopropyloxadiazole derivative has been identified as a functionally selective M1 muscarinic receptor partial agonist with antagonistic properties at M2 and M3 receptors. This dual action may have implications for neuropharmacological applications, particularly in treating cognitive disorders .

- Anticancer Properties : Research indicates that derivatives containing the 1,2,4-oxadiazole moiety can demonstrate significant cytotoxic effects against various cancer cell lines. For instance, certain oxadiazole derivatives have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .

1. Muscarinic Receptor Activity

A study focused on the synthesis and evaluation of oxadiazole derivatives found that the compound acts as a selective M1 receptor partial agonist. This selectivity suggests potential therapeutic applications in conditions like Alzheimer's disease where modulation of cholinergic systems is beneficial .

2. Anticancer Activity

In vitro studies demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines. The compound under review was tested alongside others, revealing promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Related Oxadiazole Derivative | HCT-116 | 0.48 |

| Tamoxifen (Reference) | MCF-7 | 10.38 |

These findings indicate that the compound may possess comparable efficacy to established anticancer agents like Tamoxifen .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and affecting cell cycle progression .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Neuropharmacological Effects : A case study on muscarinic receptor modulators demonstrated enhanced cognitive function in animal models treated with selective M1 agonists, suggesting potential applications for cognitive enhancement drugs .

- Anticancer Efficacy : Another study evaluated a series of oxadiazole derivatives against various cancer types, showing that modifications in the chemical structure significantly influence their anticancer activity. The presence of electron-withdrawing groups at strategic positions was crucial for enhancing bioactivity .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step routes:

- Step 1 : Cyclization of precursors (e.g., nitrile oxides with amidoximes) to form the 1,2,4-oxadiazole ring. Catalysts like nickel perchlorate or magnesium oxide may enhance cyclization efficiency .

- Step 2 : Functionalization of the pyrrolidin-2-one core via nucleophilic substitution or coupling reactions. Solvent choice (e.g., toluene for high-temperature reactions, DMF for polar intermediates) and temperature control (80–120°C) are critical for yield optimization .

- Optimization : Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. For example, fractional factorial designs can identify interactions between variables, improving purity and yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For fluorinated analogs, ¹⁹F NMR provides insights into electronic environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for heterocyclic frameworks.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond-length discrepancies. For example, SHELXPRO can interface with diffraction data to model complex substituents .

- HPLC-PDA : Monitors purity (>95%) and identifies byproducts during synthesis .

Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Minimum Inhibitory Concentration (MIC) values <50 µg/mL suggest promising activity .

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits. Compare IC₅₀ values with reference drugs like celecoxib .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify LC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like cyclopropyl groups reduce steric hindrance, improving target binding .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase domains). Prioritize derivatives with binding energies <−8 kcal/mol .

- QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data. Partial Least Squares (PLS) regression identifies critical descriptors (e.g., logP, polar surface area) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed MIC assay conditions). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 3-fluorophenyl with trifluoromethyl groups) to isolate contributing factors. Bioisosteric replacements can clarify electronic vs. steric effects .

- Dose-Response Validation : Re-evaluate conflicting results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization). Residence time optimization reduces intermediate degradation .

- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized palladium for coupling reactions) to enhance recyclability and reduce metal leaching .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments to stoichiometry or temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.